The synthesis of 8-hydroxy-5-deazaflavin can be achieved through several methods, often involving multi-step synthetic routes. One common method includes:
Technical details from recent studies indicate that these reactions can be optimized using various solvents and catalysts to enhance yield and purity .
The molecular structure of 8-hydroxy-5-deazaflavin consists of a modified isoalloxazine ring system characterized by the absence of a nitrogen atom at position C8. The hydroxyl group at position 8 contributes to its biochemical activity.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
8-Hydroxy-5-deazaflavin participates in several important chemical reactions:
Technical details reveal that 8-hydroxy-5-deazaflavin-dependent enzymes exhibit specific pH optima and kinetic parameters that influence their catalytic efficiency .
The mechanism of action for 8-hydroxy-5-deazaflavin primarily revolves around its role as a cofactor in redox reactions:
Data indicate that the catalytic efficiency (k_cat) of enzymes utilizing this cofactor can vary significantly depending on environmental conditions such as pH and substrate concentration .
Relevant analyses often involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability and thermal behavior .
8-Hydroxy-5-deazaflavin has significant scientific applications:
Research continues to explore novel applications of this compound, particularly in developing new antimicrobial agents and understanding metabolic processes .
8-Hydroxy-5-deazaflavin (8-HDF) is a structurally unique isoalloxazine derivative with the molecular formula C₁₆H₁₇N₃O₇ [2] [7]. Its core consists of a tricyclic ring system analogous to flavins, but with a critical modification: a carbon atom replaces nitrogen at the N-5 position (hence "deaza") [4] [9]. This 5-deaza architecture fundamentally alters its electronic properties, enabling a more negative reduction potential compared to conventional flavins. The molecule features an 8-hydroxy group conjugated to the quinoid ring system, which is essential for its biological activity and participates in tautomerism. This group exists in equilibrium between keto and enol forms, influencing spectral behavior and redox reactivity [8]. The N-10 side chain varies among natural derivatives; in Streptomyces griseus, it exists as the simpler 8-hydroxy-5-deazariboflavin, while in methanogens, it elongates to form coenzyme F420 (7,8-didemethyl-8-hydroxy-5-deazariboflavin-5'-phosphoryllactylglutamate) [1] [7].
Table 1: Key Structural Features of 8-Hydroxy-5-deazaflavin and Related Compounds
Compound | Core Structure | N-5 Atom | C-8 Substituent | N-10 Side Chain | |
---|---|---|---|---|---|
8-Hydroxy-5-deazaflavin | Tricyclic | Carbon | OH | Variable (e.g., ribityl in basic form) | |
Riboflavin (Flavin) | Tricyclic | Nitrogen | CH₃ | Ribityl | |
5-Deazariboflavin | Tricyclic | Carbon | CH₃ | Ribityl | |
Coenzyme F420 | Tricyclic | Carbon | OH | Lactylglutamate-ribityl-phosphate | [7] [8] |
8-HDF exhibits distinctive ultraviolet-visible (UV-Vis) absorption spectra dominated by a major peak near 420 nm (ε ≈ 32,000 M⁻¹cm⁻¹ at pH 7.0), characteristic of its π→π* transitions [8]. This absorption is highly sensitive to pH and temperature due to the ionization equilibrium of the C8-OH group (pKa ~7.5). Spectroscopic studies reveal that increasing temperature from 15°C to 60°C in phosphate buffer at pH 5.0 causes an 87% increase in ε₄₂₀, whereas minimal changes occur above pH 8.0 [8]. This thermosensitivity arises from temperature-induced shifts in the pKa of the 8-hydroxy group, confirmed by studies on adenylated F420 derivatives. In contrast, the absorbance at 401 nm remains relatively temperature-insensitive across pH 5.0–9.0, providing a stable reference point for quantification.
Redox behavior involves reversible two-electron transfers centered at the N1-C2 and C4a-N5 positions. Reduction generates the 1,5-dihydro-8-hydroxy-5-deazaflavin anion, characterized by loss of the 420 nm peak and increased absorption near 320 nm [3] [6]. The enzyme 8-hydroxy-5-deazaflavin:NADPH oxidoreductase (EC 1.5.1.40) catalyzes this reduction, requiring both the 5-deaza structure and the 8-hydroxy group for activity [1] [5]. Kinetic parameters vary significantly between enzymes: The Streptomyces griseus oxidoreductase (dimeric, 42 kDa) shows maximal activity at pH 5.9 for reduction and pH 7.9 for oxidation, with high specificity for NADPH/NADP⁺ [1] [5]. Conversely, the Methanococcus vannielii enzyme (dimeric, 85 kDa) exhibits optimal activity at pH 4.8 (reduction) and pH 7.9 (oxidation) and a 24-fold higher kcat for NADPH production than consumption at pH 7.0, favoring physiological NADPH regeneration [3] [6].
Table 2: Spectroscopic and Catalytic Properties Under Varying Conditions
Parameter | Effect on 8-HDF | Enzymatic Impact |
---|---|---|
pH Increase (5.0→8.0) | Decreased ε₄₂₀ in MES buffer; Slight ε₄₂₀ decrease in phosphate/borate >pH 8.0 | Shifts pH optima: S. griseus reductase peaks at pH 5.9 (fwd) / 7.9 (rev) [1] |
Temperature Increase (15→60°C) | ε₄₂₀ increases 87% at pH 5.0 (phosphate); Minimal change in MES pH 5.0-5.5 | M. vannielii reductase optimal at 17-20°C [3] [6] |
Reduction State | Loss of 420 nm peak; Increased 320 nm absorption | Catalyzed by F₄₂₀H₂:NADP⁺ oxidoreductase with absolute 8-OH requirement [5] |
The 5-deaza modification critically differentiates 8-HDF from conventional flavins. Replacing N-5 with carbon prevents formation of stable flavin semiquinone radicals, restricting 8-HDF to two-electron redox transitions. This contrasts with flavins, which readily participate in both one- and two-electron transfers [4] [9]. The 8-hydroxy group further distinguishes 8-HDF from other deazaflavins like 5-deazariboflavin. Enzymatic studies confirm this moiety's necessity: The Methanococcus vannielii NADP⁺ reductase exhibits >100-fold lower activity with 8-methoxy-5-deazaflavin than with 8-HDF and fails to reduce analogs lacking the C8-OH [4]. Similarly, the Streptomyces griseus enzyme shows absolute specificity for both the 5-deazaflavin core and the 8-hydroxy group [1].
Functional comparisons reveal evolutionary specialization:
Table 3: Functional Comparison of Deazaflavin Derivatives
Property | 8-Hydroxy-5-deazaflavin | 5-Deazariboflavin (No 8-OH) | Coenzyme F420 | Riboflavin (Flavin) |
---|---|---|---|---|
Redox Reactions | Two-electron only | Two-electron only | Two-electron only | 1e⁻ or 2e⁻ transfers |
λₘₐₓ (nm) | ~420 (pH-dependent) [8] | ~400 | 420 (pH-dependent) [8] | 373, 445 |
Enzyme Specificity | Absolute for 8-OH [1] [4] | Not reduced by F₄₂₀ reductases | Natural substrate for reductases | Substrate for flavin reductases |
Biological Roles | Electron transfer; Photorepair antenna [9] | Artificial cofactor | Methanogenesis; Mycobacterial redox [1] | Universal redox cofactor |
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